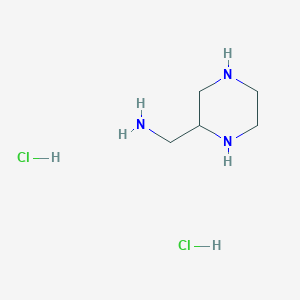
Piperazin-2-ylmethanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-2-ylmethanaminedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural features and pharmacological properties. This compound is particularly notable for its potential use in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazin-2-ylmethanaminedihydrochloride, typically involves the use of protecting groups such as tert-butyloxycarbonyl (Boc) or similar alkoxycarbonyl, acyl, or benzyl groups . A simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives can be achieved in a one-pot-one-step way from a protonated piperazine without the need for a protecting group . Reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions or continuous flow processes. The use of microwave reactors has been explored to enhance the efficiency of these synthetic reactions . The general synthetic scheme involves the decarboxylative cyclization between a variety of aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines .
Chemical Reactions Analysis
Types of Reactions
Piperazin-2-ylmethanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups .
Scientific Research Applications
Piperazin-2-ylmethanaminedihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazin-2-ylmethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazin-2-ylmethanaminedihydrochloride include other piperazine derivatives such as:
Imatinib: Used in the treatment of certain types of cancer.
Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.
Cyclizine: Used as an antiemetic and antivertigo agent.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further study and development .
Properties
Molecular Formula |
C5H15Cl2N3 |
|---|---|
Molecular Weight |
188.10 g/mol |
IUPAC Name |
piperazin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C5H13N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4,6H2;2*1H |
InChI Key |
SSCSJXRAJNVFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















